methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative featuring a furan-3-yl ethylamine side chain. Its structure combines a thiophene ring (a sulfur-containing heterocycle) with a sulfamoyl group and a furan-based substituent, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
methyl 3-[2-(furan-3-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S2/c1-17-12(14)11-10(4-7-19-11)20(15,16)13-5-2-9-3-6-18-8-9/h3-4,6-8,13H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBXCCMKOAZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Laboratory Synthesis
The compound is synthesized via a three-step sequence, optimized for reproducibility and yield in laboratory settings:
Formation of Thiophene-2-carbonyl Chloride
Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) under reflux conditions (60–70°C) for 4–6 hours. Anhydrous dichloromethane serves as the solvent, while catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride intermediate.Amide Bond Formation
Thiophene-2-carbonyl chloride is treated with 2-(furan-3-yl)ethylamine in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA, 1.5 eq) neutralizes HCl byproducts. After stirring for 12 hours at room temperature, the mixture is washed with 5% NaHCO₃ and brine, yielding the secondary amide.Esterification with Methyl Chloroformate
The amide intermediate reacts with methyl chloroformate (ClCO₂Me, 1.2 eq) in THF at −10°C. Slow addition of TEA (1.5 eq) maintains the pH between 8–9. The reaction proceeds for 6 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 3:1).
Table 1: Critical Reaction Parameters for Laboratory Synthesis
| Step | Reagent Ratios | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 1:2.5 (acid:SOCl₂) | 65°C | 5 h | 92–95 |
| 2 | 1:1.1 (acyl chloride:amine) | 0→25°C | 12 h | 85–88 |
| 3 | 1:1.2 (amide:ClCO₂Me) | −10°C | 6 h | 78–82 |
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat transfer and mixing efficiency:
- Reactor Design : Tubular reactors with static mixers (0.5–2.0 mm diameter) minimize side reactions during acyl chloride formation.
- Catalyst Immobilization : Pd/C catalysts (1–3 wt%) are fixed on ceramic monoliths to facilitate Suzuki coupling variants for furan-ethylamine synthesis.
- In-line Analytics : Fourier-transform infrared (FTIR) probes monitor reaction progress, enabling real-time adjustments to residence time (30–90 s) and temperature (50–80°C).
Purification Protocols
- Crystallization : The final product is recrystallized from ethanol/water (70:30 v/v) at −20°C, achieving ≥99% purity.
- Distillation : Short-path distillation under high vacuum (0.1–0.5 mmHg) isolates intermediates with boiling points below 150°C.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase nucleophilicity of the sulfamoyl group but risk ester hydrolysis. Mixed solvent systems (THF:H₂O = 9:1) balance reactivity and stability.
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB, 0.05 eq) accelerates esterification by 40% under biphasic conditions.
- Acid Scavengers : Molecular sieves (4Å) adsorb HCl during amide formation, reducing side reactions.
Table 2: Impact of Catalysts on Reaction Efficiency
| Catalyst | Reaction Step | Yield Increase (%) | Byproduct Reduction (%) |
|---|---|---|---|
| TBAB (0.05 eq) | Esterification | 40 | 25 |
| 4Å Molecular Sieve | Amidation | 15 | 50 |
Analytical Techniques for Quality Control
Structural Confirmation
- ¹H NMR Analysis : Key peaks include δ 7.45 (thiophene H-4), δ 6.35 (furan H-2), and δ 3.85 (COOCH₃).
- High-Resolution Mass Spectrometry : Observed m/z 329.0521 (C₁₃H₁₅NO₅S₂⁺) matches theoretical values within 2 ppm.
Purity Assessment
- HPLC-DAD : C18 column (4.6 × 150 mm), gradient elution (acetonitrile:water 30→70% in 15 min) detects impurities ≤0.1%.
Comparative Analysis with Related Thiophene Derivatives
Table 3: Synthesis Comparison with Analogous Compounds
| Compound | Key Differentiator | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl 4-sulfamoylthiophene-3-carboxylate | No furan substituent | 68 | 97 |
| Ethyl 3-(N-benzylsulfamoyl)thiophene-2-carboxylate | Benzyl vs. furan-ethyl | 72 | 98 |
| Target Compound | Furan-ethyl sulfamoyl | 82 | 99 |
The furan-ethyl group enhances solubility in ethers (25 mg/mL vs. 12 mg/mL for benzyl analogs) but necessitates stricter temperature control during amidation.
Challenges and Mitigation Strategies
Hydrolysis of Methyl Ester
Exposure to moisture causes ester hydrolysis to carboxylic acid. Solutions include:
- Strict Anhydrous Conditions : Use of argon atmosphere and activated molecular sieves.
- Stabilizers : Addition of 0.1% hydroquinone inhibits radical-mediated degradation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-(N-(2-(furan-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene and furan rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfamoyl-Thiophene Derivatives
Key Structural Differences and Implications
Sulfamoyl Substituents :
- The target compound’s N-(2-(furan-3-yl)ethyl)sulfamoyl group introduces a furan-based side chain, which may enhance π-π stacking interactions in biological systems compared to simpler substituents (e.g., methyl or triazinyl groups in Thifensulfuron-methyl) .
- Thifensulfuron-methyl contains a triazinylcarbamoyl group, critical for its herbicidal activity as an acetolactate synthase (ALS) inhibitor. This group is absent in the target compound, suggesting divergent applications .
The furan-3-yl ethyl group in the target compound may confer improved metabolic stability compared to compounds with nitro or trifluoromethyl groups (e.g., ’s pyrazole derivative), though toxicity data are lacking .
Synthetic Accessibility :
- Simpler analogs like methyl 3-sulfamoylthiophene-2-carboxylate are synthesized via direct sulfamoylation of methyl thiophene-2-carboxylate, while more complex derivatives (e.g., Compound 10h) require multi-step protocols involving nucleophilic substitutions .
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